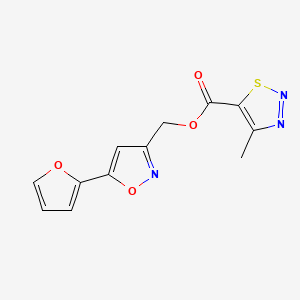

(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic compound . It is used as a building block in organic synthesis . It is also used in the pharmaceutical and pesticide industries for the synthesis of biologically active compounds .

Synthesis Analysis

The compound can be synthesized from 2-furanaldehyde and sodium hydroxide to obtain 2-furanmethanol, which is then reacted with isocyanate to obtain the target product . Another synthesis method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, an isoxazole ring, and a thiadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The thiadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with suitably substituted amines and formaldehyde in ethanol to form Mannich bases . It can also react with the appropriate 2-furoyl thiosemicarbazide and potassium hydroxide in ethanol under reflux, followed by acidification with acetic acid .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is commonly found in commercially available drugs, making it a privileged heterocyclic moiety. Researchers have been keen on developing eco-friendly synthetic strategies for isoxazole synthesis, moving away from metal-catalyzed reactions due to their drawbacks (high costs, toxicity, waste generation). Metal-free synthetic routes have gained prominence, and this compound could serve as a valuable building block for drug development .

Antithrombotic Activity

The compound’s 1,3,4-thiadiazole moiety has been investigated for its antithrombotic properties. It acts as a fibrinogen receptor antagonist, potentially preventing blood clot formation .

Antifungal Agents

Researchers have synthesized related 1,3,4-oxadiazoles and tested them for in vitro antifungal activities. These derivatives exhibited promising effects against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis .

Bactericides and Pesticides

Triazoles, structurally related to isoxazoles, have been effective as bactericides, pesticides, and fungicides. The compound’s isoxazole-thiadiazole hybrid may offer similar properties .

Chemotherapeutic Agents

The 1,2,3-triazole nucleus, present in related compounds, has shown diverse pharmacological activities, including analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory effects. While this specific compound hasn’t been directly studied, its structural features suggest potential chemotherapeutic applications .

Molecular Docking Studies

Although not directly reported for this compound, molecular docking studies could explore its interactions with biological targets. For instance, it might exhibit anti-HIV-1 activity, similar to other indole derivatives .

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c1-7-11(20-15-13-7)12(16)18-6-8-5-10(19-14-8)9-3-2-4-17-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASOMJTVKHUJGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)